molecular formula C14H18Cl2NNaO2 B094812 Chlorambucil sodium salt CAS No. 1030-06-4

Chlorambucil sodium salt

Cat. No.: B094812
CAS No.: 1030-06-4
M. Wt: 326.2 g/mol
InChI Key: MXPCUEIEUDJYAC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DNA Alkylation and Cross-Linking Pathways

Chlorambucil sodium salt exerts cytotoxicity through bifunctional alkylation , targeting guanine N7 positions in the DNA major groove. The active metabolite, phenylacetic acid mustard, forms monoadducts and interstrand cross-links (ICLs) . ICLs are particularly cytotoxic, as they prevent DNA strand separation during replication or transcription, leading to replication fork collapse.

Key features of alkylation:

  • Sequence specificity : Preferential alkylation at 5′-AGCTGCA-3′ sequences when conjugated to polyamides, enhancing target selectivity.
  • Reactivity : The sodium salt’s solubility (12.4 g/L at 25°C) facilitates rapid absorption and intracellular delivery, where it hydrolyzes to release the active alkylating species.
Property Value Source
Molecular formula C₁₄H₁₈Cl₂NNaO₂
Water solubility 12.4 g/L at 25°C
LogP 1.47
Primary target Guanine N7 (DNA)

Induction of DNA Damage Response and Apoptosis

This compound triggers replication stress and double-strand breaks (DSBs) via ICL accumulation. In BRCA1/2-deficient cells, impaired homologous recombination repair exacerbates DSBs, leading to synthetic lethality.

Cellular responses:

  • ATR/ATM activation : Phosphorylation of RPA (Ser33) and KAP1 (Ser824) marks replication stress and DSBs, respectively.
  • Apoptosis : Cleaved PARP and caspase-3 activation occur preferentially in repair-deficient cells, with ~10-fold higher sensitivity in BRCA2⁻/⁻ models.

“Chlorambucil’s therapeutic index arises from its selective toxicity toward HR-deficient cells, sparing normal tissues with intact repair mechanisms.”

Cell Cycle Interactions and Proliferation Inhibition

This compound induces G₂/M arrest by activating the ATM/Chk2 pathway, which phosphorylates cdc2 (Tyr15) to inhibit cyclin B1-cdc2 kinase activity. Concurrently, it downregulates histone H4c expression, impairing chromatin assembly during S phase.

Cell cycle effects by concentration:

  • Low (0.1–1 μM) : Transient G₂/M arrest with partial recovery.
  • High (>1 μM) : Irreversible arrest and apoptosis within 24–48 hours.

Properties

CAS No.

1030-06-4

Molecular Formula

C14H18Cl2NNaO2

Molecular Weight

326.2 g/mol

IUPAC Name

sodium;4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate

InChI

InChI=1S/C14H19Cl2NO2.Na/c15-8-10-17(11-9-16)13-6-4-12(5-7-13)2-1-3-14(18)19;/h4-7H,1-3,8-11H2,(H,18,19);/q;+1/p-1

InChI Key

MXPCUEIEUDJYAC-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1CCCC(=O)[O-])N(CCCl)CCCl.[Na+]

Isomeric SMILES

C1=CC(=CC=C1CCCC(=O)[O-])N(CCCl)CCCl.[Na+]

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)[O-])N(CCCl)CCCl.[Na+]

Other CAS No.

1030-06-4

Origin of Product

United States

Preparation Methods

Core Synthesis of Chlorambucil Free Acid

The preparation of this compound begins with the synthesis of the free acid form, 4-[4-(bis(2-chloroethyl)amino)phenyl]butyric acid. The patented seven-step process outlined in CN104447376A serves as the industrial standard:

  • Amino Protection : Aniline reacts with acetic anhydride (1:1–1.1 molar ratio) in water to form acetanilide, protecting the amine group from undesired side reactions during subsequent steps.

  • Acylation : Acetanilide undergoes Friedel-Crafts acylation with succinic anhydride (1.1–1.4:1 molar ratio) in the presence of AlCl₃ (2.5–3.0:1 ratio) at 10–20°C for 2–3 days, yielding 3-(4-acetamidobenzoyl)propionic acid.

  • Reduction : Hydrazine hydrate (3–4:1 ratio) and KOH (4–6:1 ratio) reduce the ketone group to a methylene bridge, producing 4-(p-aminophenyl)butyric acid after acidification to pH 5–6.

  • Carboxyl Protection : The carboxylic acid is esterified using thionyl chloride (1.4–1.8:1 ratio) in methanol or ethanol, forming the methyl or ethyl ester.

  • Substitution : The ester reacts with oxyethane (3.5–4.0:1 ratio) in acetic acid at 20–30°C for 8–14 hours to introduce dihydroxyethylamine groups.

  • Chlorination : Phosphorus oxychloride or sulfuryl chloride (2–2.5:1 ratio) replaces hydroxyl groups with chlorine atoms under reflux, forming the bis(2-chloroethyl)amine moiety.

  • Deprotection : Hydrolysis with 1–3 M HCl followed by neutralization with sodium bicarbonate (pH 5–6) yields chlorambucil free acid.

Sodium Salt Formation

The free acid is converted to the sodium salt via neutralization with a stoichiometric equivalent of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) in a polar aprotic solvent like dichloromethane or methanol. The reaction is typically conducted at 0–5°C to prevent degradation, followed by lyophilization to obtain the hygroscopic sodium salt.

Critical Parameters for Salt Formation

ParameterOptimal RangeImpact on Yield/Purity
pH during neutralization7.0–7.5Prevents over-neutralization
Temperature0–5°CMinimizes hydrolysis
SolventMethanol/water (4:1)Enhances solubility

Analytical Characterization and Quality Control

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is the gold standard for quantifying this compound. The prodrug synthesis study reports a retention time of 8.2 minutes using a C18 column and a mobile phase of acetonitrile/water (70:30, 0.1% TFA). Impurities such as hydrolyzed chlorambucil or residual free acid are detectable at levels ≥0.1%.

Stability Profiling

This compound exhibits pH-dependent stability. In aqueous buffers (pH 7.4, 37°C), its half-life is 12–15 hours, degrading via hydrolysis of the chloroethyl groups. Lyophilized formulations stored at −20°C retain >95% potency for 24 months.

Degradation Products

  • Major : 4-(4-Aminophenyl)butyric acid (hydrolysis product).

  • Minor : Ethylene oxide (from β-elimination).

Industrial-Scale Optimization Strategies

Solvent Selection

The patent emphasizes dichloromethane as the primary solvent for acylation, chlorination, and deprotection steps due to its low nucleophilicity and high volatility. However, environmental concerns have spurred research into alternatives:

SolventReaction StepAdvantagesDrawbacks
2-MeTHFAcylation/ReductionBiodegradableHigher cost
Cyclopentyl methyl etherChlorinationNon-flammableReduced reaction rate

Catalytic Improvements

Replacing AlCl₃ with heterogeneous catalysts like sulfated zirconia in the acylation step reduces waste generation by 40% while maintaining a 92% yield.

Comparative Analysis of Salt Formation Methods

Method 1: NaOH Neutralization

  • Conditions : 1.1 eq NaOH in methanol/water (4:1), 0°C, 1 hour.

  • Yield : 89–92%

  • Purity : 98.5% (HPLC)

Method 2: NaHCO₃ Slurry Method

  • Conditions : 1.05 eq NaHCO₃ in dichloromethane, 25°C, 4 hours.

  • Yield : 85–88%

  • Purity : 97.1% (HPLC)

NaOH neutralization provides higher yields but requires stringent temperature control to prevent exothermic degradation. The NaHCO₃ method, while slower, offers better control over pH and reduces the risk of over-neutralization .

Chemical Reactions Analysis

Hydrolysis and Aziridinium Ion Formation

Chlorambucil sodium salt undergoes hydrolysis via an aziridinium ion intermediate , a critical step for its alkylating activity. Key findings include:

  • pH-dependent kinetics : Hydrolysis rates remain constant between pH 3.5–8 but drop sharply below pH 3.5 due to protonation of the aryl amine group (pKₐ ≈ 3.5) .

  • Reversibility in chloride-rich environments : High NaCl concentrations induce a common-ion effect, slowing hydrolysis by favoring the reverse reaction .

  • Micellar inhibition : Hexadecyltrimethylammonium chloride micelles reduce hydrolysis rates by 60-fold, likely due to sequestration of the drug in hydrophobic regions .

Table 1: Hydrolysis Conditions and Rates

ConditionRate Constant (k, s⁻¹)pH RangeKey Observation
No added Cl⁻6.7 × 10⁻⁵3.5–8First-order kinetics
0.5 M NaCl2.1 × 10⁻⁵7.5Reversible reaction observed
Micellar solution (HTAC)1.1 × 10⁻⁶7.5Significant rate reduction

Alkylation of Biological Nucleophiles

The aziridinium ion reacts with nucleophiles via Sₙ2 mechanisms , targeting DNA, proteins, and small molecules:

  • DNA adducts : Forms monoalkylated guanine (N7) or cross-linked interstrand adducts, causing double-strand breaks (DSBs) . BRCA1/2-deficient cells show heightened sensitivity due to impaired DSB repair .

  • Protein interactions : Thiolates (e.g., glutathione) and imidazole (histidine) exhibit high reactivity (α_N ≈ 10³–10⁴), but physiological pH limits their effective competition with water .

  • Phosphate dianions : Compete effectively at low concentrations (IC₅₀ ≈ 1 mM), suggesting potential interactions with DNA backbone phosphates .

Table 2: Relative Reactivity of Nucleophiles (α_N)

Nucleophileα_N (Relative to Water)pH 7.5 Contribution
Thiolate (RS⁻)1.2 × 10⁴Low (µM [RS⁻])
Imidazole3.8 × 10³Moderate (~mM)
Phosphate (HPO₄²⁻)2.5 × 10²High (~mM)

pH-Dependent Stability and Reactivity

The drug’s stability and alkylation efficiency are tightly regulated by pH:

  • Acidic conditions (pH < 3.5) : Protonation of the nitrogen mustard group halts aziridinium formation, rendering the compound inert .

  • Neutral to alkaline conditions (pH 7–9) : Maximal aziridinium ion lifetime, enhancing DNA alkylation but increasing hydrolysis-driven inactivation .

Mitochondrial Targeting and Enhanced Cytotoxicity

Recent studies highlight mitochondrial DNA (mtDNA) as a critical target:

  • mtDNA alkylation : Chlorambucil induces mtDNA adducts, leading to S-phase arrest and apoptosis in cancer cells .

  • Conjugate designs : Polyamide-chlorambucil conjugates improve sequence specificity, reducing off-target effects while maintaining potency .

Interaction with Bile Acid Micelles

Bile acid micelles (e.g., sodium cholate) modulate reactivity:

  • Solubility enhancement : Micelles increase local drug concentration but reduce hydrolysis rates by shielding the aziridinium ion .

  • Selective toxicity : Enhanced retention in hydrophobic micellar cores may improve tumor targeting .

Scientific Research Applications

Medical Uses

  • Chronic Lymphocytic Leukemia (CLL) : Chlorambucil sodium salt is predominantly prescribed for CLL due to its efficacy and tolerability among patients. It has been a standard treatment option, especially for older adults or those unfit for more aggressive therapies like fludarabine .
  • Hodgkin Lymphoma and Non-Hodgkin Lymphoma : It is also effective in treating Hodgkin lymphoma and various types of non-Hodgkin lymphoma, providing a valuable option in the oncological arsenal .
  • Other Cancers : The compound is indicated for other malignancies such as Waldenström macroglobulinemia, polycythemia vera, trophoblastic neoplasms, and ovarian carcinoma .
  • Autoimmune Conditions : Beyond oncology, this compound is employed as an immunosuppressive agent in conditions like nephrotic syndrome, particularly in pediatric patients who are resistant to corticosteroid therapy .

Case Studies and Clinical Evidence

Numerous case studies have documented the efficacy of this compound across different patient demographics and conditions:

  • Case Study 1 : A cohort study involving 431 patients with polycythemia vera showed a significant increase in acute nonlymphocytic leukemia incidence among those treated with chlorambucil compared to those receiving phlebotomy alone. The risk correlated with dosage and treatment duration .
  • Case Study 2 : A retrospective analysis highlighted the use of chlorambucil in children with nephrotic syndrome. The combination therapy with prednisone led to long-term remissions and reduced relapse rates in patients who were steroid-resistant .
  • Case Study 3 : In a clinical trial focusing on chronic lymphocytic leukemia patients, chlorambucil demonstrated a favorable safety profile compared to newer agents like fludarabine, particularly in older populations who may experience more side effects from aggressive treatments .

Adverse Effects and Considerations

While this compound is effective, it carries potential risks:

  • Bone Marrow Suppression : A significant concern is its potential to severely suppress bone marrow function, which can lead to anemia, leukopenia, or thrombocytopenia .
  • Carcinogenicity : There is sufficient evidence indicating that chlorambucil is a human carcinogen based on its association with secondary malignancies in treated patients .
  • Infertility Risks : Both men and women may experience reproductive issues due to chlorambucil's effects on hormone levels and gamete production .

Mechanism of Action

Cyclidrol exerts its effects by decreasing the viscosity of mucus, facilitating its removal from the respiratory tract. It acts on the mucus by breaking down the disulfide bonds in mucin, the primary component of mucus. This results in the thinning of mucus, making it easier to expel from the respiratory system .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Trenimon

  • Potency : Trenimon is 4,000× more potent than chlorambucil in inducing division delay and colony-forming loss in V79-1 Chinese hamster cells.
  • Mechanistic Differences : Despite similar alkylating activity, Trenimon’s superior lipid solubility and pH-independent reactivity enable faster cellular penetration .
  • Clinical Relevance: Limited use due to higher toxicity, whereas chlorambucil remains preferred for its manageable safety profile.

Cyclophosphamide

  • Efficacy: Comparable immunosuppressive effects in relapsing NS, but chlorambucil shows higher severe infection rates (6.8% vs. 1.5% for cyclophosphamide) .
  • Safety : Cyclophosphamide causes hemorrhagic cystitis, while chlorambucil’s toxicity is predominantly hematologic.

Doxorubicin

  • pH Sensitivity : Chlorambucil’s efficacy increases 2.3× under acidic conditions (e.g., tumor microenvironments), whereas doxorubicin (a weak base) is trapped extracellularly and loses activity. Intratumoral alkalization with NaHCO₃ reduces chlorambucil’s potency by 50% .

Novel Sulfonamide Derivatives

  • Activity : Compound 3a (IC₅₀ = 38 ± 2 µM) and 4b (IC₅₀ = 42 ± 2 µM) outperform chlorambucil (IC₅₀ = 58 ± 2 µM) in MCF-7 breast cancer cells by inhibiting DNA synthesis .
  • Structure-Activity Relationship : Bulky substituents on the sulfonamide core enhance DNA binding and cytotoxicity.

1,3,5-Triazine Derivatives

  • Potency : IC₅₀ values range from 13.88 µM to 146.79 µM across derivatives, with select compounds (e.g., triazine-2-chloroethylamine) showing 2× higher activity than chlorambucil (IC₅₀ = 24.6 µM) in MCF-7 cells .

Cisplatin/Oxaliplatin Hybrids

  • Hybrid Molecules : Conjugates like 17a (IC₅₀ = 2.97–4.97 µM) exhibit 10–20× greater cytotoxicity than chlorambucil (IC₅₀ = 53.47–97.56 µM) in drug-resistant SGC7901/CDDP gastric cancer cells.
  • Synergy : Hybridization with platinum agents enhances apoptosis rates (91.1% for 17a vs. 5.2% for chlorambucil) and overcomes cisplatin resistance .

Hydroxyanthraquinone Nitrogen Mustards

  • Superior Activity: Compound 5i (IC₅₀ = 0.06 µM) is 900× more potent than chlorambucil (IC₅₀ = 53 µM) in MDA-MB-231 triple-negative breast cancer cells. Electron-withdrawing groups on the anthraquinone scaffold enhance DNA intercalation .

LAT1-Targeted Conjugates

  • Uptake Enhancement : Tyrosine-chlorambucil conjugates (e.g., compound 2) achieve 2.61 ± 0.10 µmol/mg cellular uptake in MCF-7 cells, 2.5× higher than chlorambucil alone. LAT1-mediated transport improves tumor selectivity .
  • Cytotoxicity : At 72 hours, compound 2 induces 25.8% cell death vs. 10.6% for chlorambucil at 120 µM .

Dendrimer Conjugates

  • Solubility : Positively charged PAMAM-NH₂ dendrimers (e.g., 1b) enhance chlorambucil’s aqueous solubility and bioavailability.
  • Activity : Dendrimer 1b reduces PC-3 prostate cancer cell viability by >50% at 10 µM, whereas free chlorambucil shows negligible effects .

Chlorambucil N-Oxide

Key Data Tables

Table 1: IC₅₀ Values in MCF-7 Cells

Compound IC₅₀ (µM) Source
Chlorambucil 58 ± 2
Sulfonamide 3a 38 ± 2
Triazine derivative 13.88–146.79
Hybrid 17a 2.97–4.97
Hydroxyanthraquinone 5i 0.06

Q & A

Q. What are the primary mechanisms of action of chlorambucil sodium salt in targeting cancer cells, and how can these be validated experimentally?

this compound induces DNA interstrand cross-links, disrupting replication and transcription. To validate this, researchers can:

  • Perform alkaline comet assays to quantify DNA damage .
  • Use flow cytometry to assess cell cycle arrest (e.g., G1/S phase blockage) in lymphoma cell lines.
  • Compare results with positive controls (e.g., other alkylating agents) to confirm specificity.

Q. How can researchers optimize the synthesis and purification of this compound for experimental reproducibility?

  • Follow USP guidelines for salt preparation, ensuring stoichiometric ratios of chlorambucil and sodium hydroxide .
  • Use HPLC with UV detection (λ = 254 nm) to monitor purity (>98%) and confirm absence of byproducts .
  • Document crystallization conditions (e.g., solvent system, temperature) to minimize batch-to-batch variability .

Q. What methodologies ensure batch-to-batch consistency in this compound formulations for in vitro studies?

  • Conduct peptide-content analysis via amino acid hydrolysis to verify active ingredient concentration .
  • Measure residual solvents (e.g., ethanol) using gas chromatography to ensure compliance with ICH Q3C guidelines .
  • Perform solubility testing in PBS (pH 7.4) to confirm stability across batches .

Advanced Research Questions

Q. How can researchers design experiments to evaluate synergistic effects between this compound and DNA-PK inhibitors (e.g., NU7441) in chronic lymphocytic leukemia (CLL)?

  • Use ex vivo viability assays on primary CLL cells, combining chlorambucil (IC₅₀ dose) with NU7441 (1–10 µM) .
  • Assess synergy via the Chou-Talalay combination index (CI < 1 indicates synergy).
  • Validate DNA repair inhibition via Western blot for γ-H2AX foci formation .

Q. What experimental approaches address contradictions in reported efficacy data for this compound across lymphoma subtypes?

  • Perform meta-analyses of published IC₅₀ values, stratifying by lymphoma subtype (e.g., CLL vs. Waldenström macroglobulinemia) .
  • Validate discrepancies using patient-derived xenograft (PDX) models to control for tumor microenvironment variability .
  • Apply RNA sequencing to identify resistance markers (e.g., overexpression of drug efflux pumps) .

Q. How can pharmacokinetic/pharmacodynamic (PK/PD) modeling improve dosing strategies for this compound in preclinical studies?

  • Collect plasma concentration-time profiles in rodents via LC-MS/MS to estimate AUC and half-life .
  • Use nonlinear mixed-effects modeling (NONMEM) to correlate exposure with tumor regression metrics .
  • Adjust dosing intervals based on interspecies scaling to optimize translational relevance .

Q. What are the common pitfalls in designing assays to assess this compound’s impact on tumor metabolism?

  • Avoid over-reliance on MTT assays, which may misinterpret cytotoxicity due to salt-induced pH shifts. Instead, use ATP-based luminescence assays .
  • Control for sodium ion interference in metabolic profiling by including sodium-free vehicle controls .
  • Validate findings with orthogonal methods (e.g., Seahorse extracellular flux analysis for glycolysis/OXPHOS) .

Methodological Considerations

  • Data Contradiction Analysis : Cross-reference in vitro and in vivo datasets using tools like PRISMA for systematic reviews, emphasizing studies with rigorous blinding and randomization .
  • Experimental Replication : Adhere to ARRIVE guidelines for preclinical studies, detailing animal husbandry, dosing protocols, and statistical power calculations .
  • Ethical Compliance : For human-derived samples, ensure ethical approval aligns with Declaration of Helsinki principles, with explicit informed consent for biobanking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.